Cas no 1097132-48-3 (6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine)
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties
Names and Identifiers
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- CS-0241792
- 1097132-48-3
- AKOS009333239
- F1967-0586
- 6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Z381425634
- 6-chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- EN300-238123
-
- Inchi: 1S/C13H11ClN4O2/c1-19-9-5-3-4-8(12(9)20-2)13-16-15-11-7-6-10(14)17-18(11)13/h3-7H,1-2H3
- InChI Key: UECQAZNRBHDLBC-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NN=C(C3C=CC=C(C=3OC)OC)N2N=1
Computed Properties
- Exact Mass: 290.057
- Monoisotopic Mass: 290.057
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.5A^2
- XLogP3: 2.3
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C276411-100mg |
6-chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C276411-500mg |
6-chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 500mg |
$ 295.00 | 2022-04-01 | ||
| TRC | C276411-1g |
6-chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 1g |
$ 455.00 | 2022-04-01 | ||
| Enamine | EN300-238123-1g |
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 95% | 1g |
$414.0 | 2023-09-15 | |
| Enamine | EN300-238123-5g |
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 95% | 5g |
$1199.0 | 2023-09-15 | |
| Enamine | EN300-238123-10g |
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 95% | 10g |
$1778.0 | 2023-09-15 | |
| Enamine | EN300-238123-0.05g |
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 95% | 0.05g |
$76.0 | 2024-06-19 | |
| Enamine | EN300-238123-0.1g |
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 95% | 0.1g |
$113.0 | 2024-06-19 | |
| Enamine | EN300-238123-0.25g |
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 95% | 0.25g |
$162.0 | 2024-06-19 | |
| Enamine | EN300-238123-0.5g |
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
1097132-48-3 | 95% | 0.5g |
$310.0 | 2024-06-19 |
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Suppliers
6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Introduction to 6-Chloro-3-(2,3-Dimethoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazine (CAS No. 1097132-48-3)
6-Chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1097132-48-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it an intriguing candidate for various drug discovery programs.
The molecular structure of 6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine consists of a triazolopyridazine core substituted with a 6-chloro group and a 2,3-dimethoxyphenyl moiety. These functional groups contribute to the compound's pharmacological properties and its interactions with biological targets. The presence of the chloro and methoxy substituents enhances the lipophilicity and metabolic stability of the molecule, making it suitable for in vivo studies.
Recent studies have explored the biological activities of 6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. One notable area of research is its potential as an antiproliferative agent. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell proliferation and survival.
In addition to its antiproliferative properties, 6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has shown promise as an anti-inflammatory agent. Preclinical studies have indicated that it can effectively reduce inflammation by modulating the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has also been investigated. Animal studies have shown that it exhibits good oral bioavailability and a favorable distribution pattern. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Its metabolic stability is another advantageous feature, as it undergoes minimal degradation in the liver and other organs.
To further understand the therapeutic potential of 6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, several clinical trials are currently underway. These trials aim to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. Phase II trials are ongoing to assess its effectiveness in treating specific diseases.
The development of 6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine as a therapeutic agent is supported by its favorable pharmacological properties and promising preclinical data. Its ability to target multiple biological pathways makes it a versatile candidate for various medical applications. Ongoing research continues to explore new avenues for its use in drug discovery and development.
In conclusion, 6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1097132-48-3) represents a promising compound in the field of medicinal chemistry. Its unique structure and diverse biological activities make it an attractive candidate for further investigation and potential clinical application. As research progresses, it is anticipated that this compound will contribute significantly to the advancement of therapeutic strategies for various diseases.
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